Neodymium nitrate pentahydrate

Description

Contextualizing Neodymium(III) in Rare Earth Chemistry

Neodymium (Nd) is a lanthanide series element, atomic number 60, recognized for its distinct silvery-white appearance in its elemental form. americanelements.com As a rare earth element, it is most commonly found in the +3 oxidation state, forming ionic compounds with a variety of anions. wikipedia.org The chemistry of neodymium is largely defined by the behavior of its 4f electrons, which are shielded by the outer 5s and 5p electrons. asianpubs.org This electronic configuration is responsible for the characteristic optical and magnetic properties of neodymium compounds, making them valuable in applications such as high-strength magnets, lasers, and as coloring agents for glass. americanelements.comamericanelements.com Neodymium is a relatively abundant rare earth element, found in minerals like monazite (B576339) and bastnäsite. americanelements.comamericanelements.com

Overview of Hydrated Neodymium Nitrates in Academic Inquiry

Hydrated neodymium nitrates, with the general formula Nd(NO₃)₃·xH₂O, are highly water-soluble crystalline solids that serve as a primary source of the neodymium ion for various chemical syntheses. americanelements.comamericanelements.com These compounds, particularly the hexahydrate, are common starting materials for the production of other neodymium compounds and have been the subject of numerous academic studies. acs.orgnih.govheegermaterials.com Research has focused on their synthesis, crystal structure, thermal decomposition, and spectroscopic properties. wikipedia.orgicm.edu.plresearchgate.net The number of water molecules in the hydrate (B1144303) can vary, with the hexahydrate and tetrahydrate being well-documented forms. crystalls.info The study of these hydrates is crucial for understanding the coordination chemistry of neodymium and for developing new materials with specific optical and magnetic functionalities. goodfellow.comrsc.org

Structure

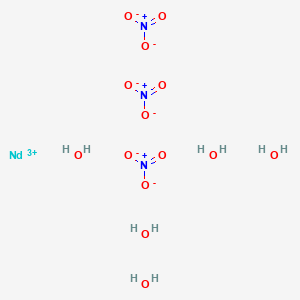

2D Structure

Properties

IUPAC Name |

neodymium(3+);trinitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.Nd.5H2O/c3*2-1(3)4;;;;;;/h;;;;5*1H2/q3*-1;+3;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPCKISJASKLIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10N3NdO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties of Neodymium Nitrate Pentahydrate

Neodymium nitrate (B79036) pentahydrate is a crystalline solid with distinct physical and chemical characteristics. While the hexahydrate is more commonly cited, the pentahydrate shares many similar properties. It is soluble in water and alcohol and is known to be hygroscopic, meaning it readily absorbs moisture from the air. aemree.comchemdad.com

Interactive Data Table: Properties of Neodymium Nitrate Hydrates

| Property | Value |

| Chemical Formula | Nd(NO₃)₃·5H₂O |

| Appearance | Violet-pink crystalline solid wikipedia.orgnih.gov |

| Molar Mass (Anhydrous) | 330.25 g/mol wikipedia.org |

| Molar Mass (Hexahydrate) | 438.35 g/mol wikipedia.orgsigmaaldrich.com |

| Melting Point (Hexahydrate) | 69-71 °C chemdad.com |

| Solubility | Soluble in water and ethanol (B145695) aemree.comchemdad.com |

Synthesis and Preparation

The synthesis of neodymium nitrate (B79036) hydrates typically involves the reaction of neodymium(III) oxide, hydroxide, or carbonate with nitric acid. crystalls.info The resulting solution is then carefully evaporated to induce crystallization. The specific hydrate (B1144303) that forms, such as the pentahydrate or hexahydrate, can be influenced by the concentration of the nitric acid solution and the evaporation conditions. chemdad.com Another preparative route involves the reaction of neodymium metal with nitric acid. crystalls.info For the synthesis of anhydrous neodymium nitrate solvates, the hydrated salt can be heated in a solvent like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME) to remove the water molecules. acs.orgnih.gov

Structural and Physical Characteristics

Crystal Structure and Coordination Geometry

The crystal structure of hydrated neodymium nitrates reveals a complex coordination environment around the central neodymium ion. In the case of the hexahydrate, the neodymium ion is coordinated by oxygen atoms from both the nitrate (B79036) groups and water molecules. wikipedia.org The coordination geometry is often described as a tricapped trigonal prismatic, with a coordination number of nine. wikipedia.org The nitrate ions can act as bidentate ligands, contributing to the high coordination number. The precise arrangement of the water molecules and nitrate groups can vary, leading to different crystalline forms.

Thermal Decomposition

The thermal decomposition of hydrated neodymium nitrates is a multi-step process. researchgate.netresearchgate.net Upon heating, the compound first loses its water of crystallization. As the temperature increases further, the anhydrous nitrate (B79036) decomposes, typically forming neodymium oxynitrate (NdONO₃) as an intermediate, before ultimately yielding neodymium(III) oxide (Nd₂O₃) at higher temperatures. wikipedia.orgresearchgate.net The decomposition process is accompanied by the release of nitrogen oxides. cymitquimica.com The exact temperatures at which these decomposition steps occur can be influenced by factors such as the heating rate and the atmosphere.

Spectroscopic and Magnetic Properties

Absorption and Emission Spectra

Neodymium nitrate (B79036) solutions and crystals exhibit characteristic sharp absorption bands in the visible and near-infrared regions. icm.edu.plchemdad.com These absorptions are due to electronic transitions within the 4f shell of the Nd³⁺ ion. The intensity and position of these bands can be influenced by the coordination environment of the neodymium ion. icm.edu.pl The hypersensitive transition around 580 nm is particularly sensitive to changes in the ligand field. icm.edu.pl The luminescence properties of neodymium are also of great interest, with emissions in the near-infrared region being utilized in laser applications. nih.gov

Magnetic Properties

Neodymium(III) nitrate is paramagnetic at room temperature due to the presence of unpaired electrons in the 4f orbitals of the Nd³⁺ ion. wikipedia.orgcrystalls.infoontosight.ai This property makes it useful in the study of magnetic phenomena and as a precursor for the synthesis of magnetic materials. The magnetic susceptibility of neodymium compounds follows the Curie-Weiss law at higher temperatures.

Applications

Neodymium nitrate (B79036) serves as a crucial precursor in the synthesis of various neodymium-containing materials.

Catalyst Preparation: It is used as a catalyst in various chemical reactions, including the Friedlander synthesis of quinolines. sigmaaldrich.comorganic-chemistry.org

Glass and Ceramic Manufacturing: Neodymium nitrate is used to color glass and ceramics, imparting a distinctive purple or reddish hue. chemdad.comwikipedia.orgbeyondchem.com It is also used to create specialty glasses for applications like welding goggles due to its ability to absorb specific wavelengths of light. chemdad.comwikipedia.org

Precursor for Other Neodymium Compounds: It is a common starting material for the synthesis of other neodymium compounds, such as neodymium oxide nanoparticles and neodymium-doped materials for lasers. heegermaterials.comcymitquimica.comnanochemazone.com

Q & A

Basic: What experimental methodologies are recommended for synthesizing neodymium-doped materials using neodymium nitrate pentahydrate?

This compound is frequently employed in sol-gel synthesis for preparing doped metal oxides. For example, in fabricating Bi₄₋ₓNdₓTi₃O₁₂ films, stoichiometric amounts of neodymium nitrate are dissolved in 2-methoxyethanol alongside bismuth nitrate and titanium precursors. Precursor solutions are spin-coated onto substrates, dried at 150–200°C, and annealed at 600–700°C to achieve crystallinity . Adjusting the Nd³⁺ concentration (e.g., x = 0.25–0.85) requires precise molar ratios to balance dopant incorporation and structural stability. Post-annealing characterization via XRD and SEM ensures phase purity and morphology control .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

This compound requires stringent safety measures due to its hygroscopic and oxidizing nature. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N100/P3 respirators) is mandatory if airborne particles are generated. Work should be conducted in a fume hood to prevent inhalation. Storage must adhere to anhydrous conditions at room temperature, sealed in chemically resistant containers. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Advanced: How does this compound function as a Lewis acid catalyst in organic synthesis?

This compound acts as a Lewis acid by coordinating with electron-rich functional groups, facilitating reactions like cyclization and condensation. For instance, in synthesizing N-amino-2-pyridone derivatives, it activates carbonyl groups in aldehydes and malononitrile, enabling nucleophilic attack. Reaction optimization involves tuning catalyst loading (5–10 mol%), solvent polarity (e.g., ethanol vs. acetonitrile), and temperature (60–80°C). Mechanistic studies using IR and ¹H NMR track intermediate formation and confirm product regioselectivity .

Advanced: What strategies are effective for integrating this compound into metal-organic frameworks (MOFs) for CO₂ capture?

Neodymium nitrate serves as a metal node in MOFs by reacting with polydentate ligands (e.g., 2,2'-bipyridine-5,5'-dicarboxylic acid). Solvothermal synthesis at 80–120°C in DMF/water mixtures promotes framework assembly. Ligand-to-metal ratios (2:1 to 4:1) and pH (4–6) are critical for crystallinity. Post-synthetic activation (e.g., solvent exchange with methanol) enhances porosity. CO₂ adsorption isotherms at 273 K and 298 K, analyzed via the Langmuir model, quantify selectivity and capacity .

Advanced: How can researchers optimize neodymium doping in SnO₂ for enhanced photocatalytic activity?

Doping SnO₂ with Nd³⁺ narrows the bandgap (from ~3.6 eV to ~2.8 eV), improving visible-light absorption. A typical protocol involves co-precipitating SnCl₄·5H₂O and Nd(NO₃)₃·5H₂O in NH₄OH (pH 9–10), followed by calcination at 500°C. XPS confirms Nd³⁺ substitution into Sn⁴⁺ sites, while PL spectroscopy identifies defect states. Photodegradation efficiency for methylene blue under sunlight increases with Nd³⁺ loading (0.5–2 wt%), though excessive doping (>3 wt%) induces recombination centers, reducing activity .

Advanced: How should researchers address contradictions in photoluminescence (PL) data for neodymium-doped materials?

Discrepancies in PL intensity or peak positions often arise from variations in crystallite size, defect density, or Nd³⁺ distribution. For Bi₄₋ₓNdₓTi₃O₁₂ films, PL quenching at higher Nd³⁺ concentrations (x > 0.65) suggests concentration-induced non-radiative recombination. Cross-validation using TEM-EDS maps Nd³⁺ distribution, while lifetime decay measurements differentiate surface vs. bulk effects. Repeating experiments under controlled O₂/N₂ atmospheres can isolate oxygen vacancy contributions .

Basic: What characterization techniques are essential for analyzing neodymium nitrate-derived materials?

- XRD : Confirms phase purity and crystallinity. Peaks at 2θ = 28–32° indicate perovskite phases in doped bismuth titanate .

- FTIR : Identifies nitrate (1380 cm⁻¹) and hydroxyl (3400 cm⁻¹) groups, ensuring precursor decomposition after annealing .

- SEM/TEM : Resolves particle morphology and agglomeration.

- XPS : Validates Nd³⁺ oxidation state (Binding energy: Nd 3d₅/₂ ~ 982 eV) .

- TG-DSC : Tracks thermal stability and hydrate loss (endothermic peaks at 100–150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.